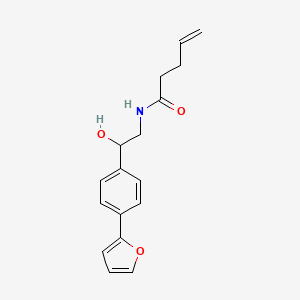

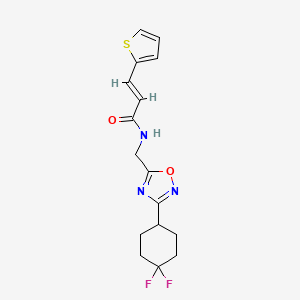

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide, commonly known as FPEB, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Wissenschaftliche Forschungsanwendungen

DNA Binding and Antitrypanosomal Activity

Furan derivatives like 2,5-bis(4-guanylphenyl)furan (furamidine), structurally similar to N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide, have been studied for their DNA-binding properties and effectiveness against pathogens. Furamidine, in particular, shows tight binding to DNA sequences and has been more effective than pentamidine against the Pneumocystis carinii pathogen in an immunosuppressed rat model. This is attributed to its direct hydrogen bond interactions with DNA, offering insights into its enhanced DNA-binding affinity (Laughton et al., 1995).

Synthetic Approaches and Biological Activity

Research has explored the synthesis of enaminones fused to 1,4-benzothiazin-2-one moiety, which could be relevant in studies on biological activity, chemosensors, and fluorescence. This involves the reaction of furan-2,3-diones, which could be structurally related to the mentioned compound, indicating potential in various biological applications (Stepanova et al., 2020).

Enaminones in Antibacterial Activity

A study on novel enaminones, similar in structure to this compound, showed that they were non-cytotoxic and exhibited mild or no antibacterial activity. This highlights their potential in medical applications, particularly in relation to their biological activities (Cindrić et al., 2018).

Material Science Applications

In the field of material science, furan derivatives have been used in the synthesis of polymers. For instance, furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides have been proposed as sustainable alternatives to polyphthalamides. These polymers show promise in high-performance materials with commercial interest, suggesting potential applications of furan derivatives in advanced material development (Jiang et al., 2015).

Catalysis and Chemical Transformations

Furan derivatives are also significant in catalysis and chemical transformations. For example, palladium-catalyzed condensation involving furan compounds can lead to the formation of multisubstituted furans, useful in various synthetic processes (Lu et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-2-3-6-17(20)18-12-15(19)13-7-9-14(10-8-13)16-5-4-11-21-16/h2,4-5,7-11,15,19H,1,3,6,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKXRTULTSRZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)

![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/no-structure.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2971332.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2971341.png)

![1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine](/img/structure/B2971347.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)